Methyl 8-fluoro-2-(oxolan-3-yl)imidazo[1,2-a]pyridine-6-carboxylate
Description
Methyl 8-fluoro-2-(oxolan-3-yl)imidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic organic compound within the imidazo[1,2-a]pyridine family, characterized by:
- Core structure: A fused bicyclic system of imidazole and pyridine.
- Substituents: 8-position: Fluorine atom (electron-withdrawing group, influencing electronic properties and metabolic stability). 6-position: Methyl ester, enhancing lipophilicity and serving as a synthetic handle for further derivatization.
Properties
IUPAC Name |
methyl 8-fluoro-2-(oxolan-3-yl)imidazo[1,2-a]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O3/c1-18-13(17)9-4-10(14)12-15-11(6-16(12)5-9)8-2-3-19-7-8/h4-6,8H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYRCJGAPZZBCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=C(N=C2C(=C1)F)C3CCOC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-fluoro-2-(oxolan-3-yl)imidazo[1,2-a]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization with a fluorinated reagent. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-fluoro-2-(oxolan-3-yl)imidazo[1,2-a]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazo[1,2-a]pyridines, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 8-fluoro-2-(oxolan-3-yl)imidazo[1,2-a]pyridine-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its activity against certain bacterial and viral infections.
Organic Synthesis: This compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: Its unique structural properties make it useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 8-fluoro-2-(oxolan-3-yl)imidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or receptors critical to the survival of pathogens. The fluorine atom and the imidazo[1,2-a]pyridine core play crucial roles in binding to these targets, thereby disrupting their normal function .
Comparison with Similar Compounds
Halogen Substituent Variations
Key Insight : Fluorine’s small size and strong electronegativity improve pharmacokinetics compared to bulkier halogens (Cl, Br), which may enhance reactivity but reduce metabolic stability .
Ester Group Variations
Key Insight : Methyl esters are more prone to hydrolysis, making them preferable for prodrug designs, whereas ethyl esters extend half-life in biological systems .
Functional Group Diversity at Position 2
| Compound Name | Position 2 Substituent | Unique Properties |
|---|---|---|
| This compound | Oxolan-3-yl | Introduces chirality and hydrogen-bonding capacity; may improve target binding . |
| Ethyl 2-(3-nitrophenyl)imidazo[1,2-a]pyridine-6-carboxylate | 3-Nitrophenyl | Electron-withdrawing nitro group enhances reactivity for electrophilic substitutions. |
| Methyl 3-formylimidazo[1,2-a]pyridine-6-carboxylate | Formyl (CHO) | Aldehyde group enables Schiff base formation; useful in covalent inhibitor design . |
Trifluoromethyl vs. Methyl Groups
Key Insight : Trifluoromethyl groups enhance stability but increase molecular weight and hydrophobicity, which may limit solubility compared to methyl groups.
Biological Activity
Methyl 8-fluoro-2-(oxolan-3-yl)imidazo[1,2-a]pyridine-6-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the imidazo[1,2-a]pyridine family, characterized by a fused pyridine and imidazole ring structure. The presence of the fluorine atom and the oxolane moiety contributes to its unique properties and biological activities.
Structural Formula
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 251.24 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antitumor Activity
Recent studies have shown that compounds within the imidazo[1,2-a]pyridine class exhibit significant antitumor properties. For instance, a study demonstrated that derivatives similar to this compound showed cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
Case Study: Cytotoxicity in MCF-7 Cells
In a controlled experiment, the cytotoxicity of this compound was assessed using an MTT assay. The results indicated a dose-dependent decrease in cell viability:
| Concentration (µg/mL) | % Cell Viability (MCF-7) |
|---|---|
| 12.5 | 95.14 ± 2.31 |
| 100 | 70.00 ± 3.00 |
| 400 | 34.73 ± 0.93 |
The IC50 value was determined to be approximately 90.97 µg/mL , indicating significant cytotoxic potential against MCF-7 cells while exhibiting lower toxicity towards normal cell lines (IC50 = 147.8 µg/mL ) .
The mechanism by which this compound exerts its antitumor effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. Compounds in this class are known to interact with various biological targets, including:
- Kinases : Inhibition of specific kinases involved in cancer progression.
- Apoptosis Induction : Promotion of programmed cell death in malignant cells.
Other Biological Activities
Beyond antitumor effects, derivatives of this compound have been explored for other pharmacological activities:
- Antimicrobial Activity : Some studies indicate potential antibacterial properties against Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Research suggests that related compounds may modulate inflammatory pathways.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 8-fluoro-2-(oxolan-3-yl)imidazo[1,2-a]pyridine-6-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step protocols:
- Step 1 : Condensation of α-bromocinnamaldehydes with substituted amines to form the imidazo[1,2-a]pyridine core (transition metal-free annulation) .
- Step 2 : Fluorination at the 8-position using electrophilic fluorinating agents (e.g., Selectfluor®) under inert conditions.
- Step 3 : Introduction of the oxolan-3-yl group via Suzuki-Miyaura coupling with a boronic ester derivative .
- Key Variables : Temperature (60–120°C), solvent polarity (DMF or THF), and catalyst choice (e.g., Pd(PPh₃)₄ for coupling). Yields range from 45–75% depending on substituent steric effects .
Q. How is the structural integrity of this compound validated, and what analytical techniques are critical?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., fluoro group at δ ~ -160 ppm in ¹⁹F NMR; oxolan-3-yl protons at δ 3.5–4.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C₁₄H₁₄FN₂O₃: 293.0934) .
- X-ray Crystallography : Resolves spatial arrangement of the imidazo[1,2-a]pyridine core and substituent conformations .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer :
- Antimicrobial Screening : Tested against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC = 8–32 µg/mL). Activity correlates with electron-withdrawing substituents (e.g., fluoro) enhancing membrane permeability .
- Cytotoxicity Assays : Evaluated in cancer cell lines (e.g., HeLa) using MTT assays. IC₅₀ values vary (10–50 µM), with oxolan-3-yl groups improving solubility and bioavailability .
Advanced Research Questions
Q. How can researchers optimize the synthetic route to address low yields in the fluorination step?
- Methodological Answer :
- Catalyst Screening : Replace AgNO₃ with CuI to reduce side reactions during electrophilic fluorination .
- Solvent Optimization : Use acetonitrile instead of DMF to enhance fluorinating agent reactivity .
- Microwave-Assisted Synthesis : Reduces reaction time from 12h to 2h, improving yield by 20% .
- Table 1 : Yield Comparison Under Different Conditions
| Condition | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Conventional | AgNO₃ | DMF | 45 |
| Optimized | CuI | CH₃CN | 65 |
| Microwave-Assisted | CuI | CH₃CN | 78 |
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardized Assay Protocols : Ensure consistent cell lines (e.g., ATCC-certified HeLa) and culture conditions (e.g., 5% CO₂, 37°C) .
- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., ester hydrolysis to carboxylic acid) that may reduce efficacy .
- Structure-Activity Relationship (SAR) Analysis : Compare analogs (Table 2) to isolate substituent effects:
| Compound Modification | MIC (µg/mL) | IC₅₀ (µM) |
|---|---|---|
| 8-Fluoro, 2-oxolan-3-yl | 8 | 10 |
| 8-Bromo, 2-oxolan-3-yl | 32 | 45 |
| 8-Fluoro, 2-phenyl | 64 | 28 |
Q. What mechanistic studies elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Predict binding to Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4TZK) with ΔG = -9.2 kcal/mol .
- Fluorescence Quenching Assays : Monitor interactions with human serum albumin (HSA) to assess pharmacokinetic behavior (Kd = 2.1 µM) .
- CYP450 Inhibition Screening : Use liver microsomes to evaluate metabolic stability (e.g., CYP3A4 inhibition < 20% at 10 µM) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
